2-(Pyridin-4-YL)acétonitrile

Vue d'ensemble

Description

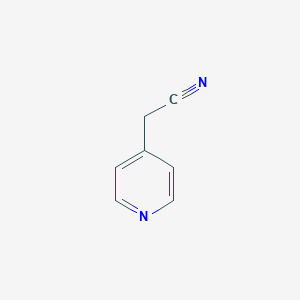

2-(Pyridin-4-YL)acetonitrile is a useful research compound. Its molecular formula is C7H6N2 and its molecular weight is 118.14 g/mol. The purity is usually 95%.

The exact mass of the compound 2-(Pyridin-4-YL)acetonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(Pyridin-4-YL)acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Pyridin-4-YL)acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthèse organique

Le 2-(Pyridin-4-YL)acétonitrile est utilisé en synthèse organique comme intermédiaire, réactif de réaction et ligand . Il est souvent utilisé dans la synthèse de divers composés organiques, contribuant au développement de nouvelles méthodes pour la synthèse d'une variété de composés importants .

Chimie métallo-organique

Ce composé joue un rôle important en chimie métallo-organique . Il peut agir comme un ligand, formant des complexes avec divers métaux. Ces complexes peuvent être utilisés dans une variété d'applications, y compris la catalyse et la science des matériaux.

Synthèse de complexes de métaux de transition

Le this compound est également utilisé dans la synthèse de complexes de métaux de transition . Ces complexes ont une large gamme d'applications, y compris la catalyse, la science des matériaux et les applications biologiques.

Réactions catalytiques

Le composé est utilisé dans diverses réactions catalytiques . En tant que ligand, il peut améliorer la réactivité du centre métallique et permettre de nouveaux types de transformations.

Préparation d'inhibiteurs

Il est utilisé dans la préparation d'inhibiteurs d'Acyl CoA, de la choles

Mécanisme D'action

Target of Action

2-(Pyridin-4-YL)acetonitrile is an organic compound that is often used in organic synthesis . It is commonly used in the field of organometallic chemistry, transition metal complex synthesis, and catalytic reactions . .

Mode of Action

It is known that it can act as an intermediate, a reagent, or a ligand in various organic syntheses .

Pharmacokinetics

It is slightly soluble in water , which may affect its bioavailability.

Action Environment

The action of 2-(Pyridin-4-YL)acetonitrile can be influenced by various environmental factors. For instance, it should be stored under inert gas (nitrogen or Argon) at 2-8°C . It is also important to avoid dust formation and inhalation of its vapors . Contact with skin and eyes should be avoided, and appropriate personal protective equipment should be worn when handling this compound .

Analyse Biochimique

Biochemical Properties

It is often used in organic synthesis, serving as an intermediate, reaction reagent, and ligand . It is commonly used in organometallic chemistry, the synthesis of transition metal complexes, and catalytic reactions .

Molecular Mechanism

It is known to be involved in the synthesis of transition metal complexes

Temporal Effects in Laboratory Settings

It is known that the compound should be stored under inert gas (nitrogen or Argon) at 2-8°C .

Activité Biologique

2-(Pyridin-4-YL)acetonitrile is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Synthesis

The synthesis of 2-(Pyridin-4-YL)acetonitrile typically involves the reaction of pyridine derivatives with acetonitrile under specific conditions. For instance, one method employs copper cyanide in pyridine to yield high purity products. This approach has been documented to achieve yields exceeding 95% for the nitrile intermediate, which is crucial for subsequent reactions leading to various biologically active derivatives .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of 2-(Pyridin-4-YL)acetonitrile against various pathogens. A significant finding was its selective activity against Chlamydia species, demonstrating efficacy in reducing chlamydial inclusion numbers and altering their morphology in infected cells. The compound's mechanism appears to involve disruption of bacterial cell function, making it a candidate for further development as an antimicrobial agent .

Antiparasitic Activity

In a comparative study of pyridine derivatives, 2-(Pyridin-4-YL)acetonitrile exhibited moderate activity against Plasmodium spp., with an EC50 value indicating effective inhibition of parasite growth. The compound's structural modifications were shown to influence its potency significantly. For example, the introduction of polar functional groups improved aqueous solubility without compromising metabolic stability, which is critical for therapeutic efficacy in vivo .

Case Studies

- Antimalarial Efficacy : In a mouse model of malaria, derivatives of 2-(Pyridin-4-YL)acetonitrile demonstrated a reduction in parasitemia levels by approximately 30% at a dosage of 40 mg/kg. This suggests potential for development into antimalarial therapies, particularly when optimized for better solubility and metabolic profile .

- Antibacterial Activity : A study assessing the antibacterial properties found that while some derivatives showed moderate activity against Neisseria meningitidis and Haemophilus influenzae, others were less effective. The structure-activity relationship indicated that modifications to the pyridine ring could enhance antibacterial potency .

Data Tables

| Activity Type | Pathogen/Target | EC50 (μM) | Comments |

|---|---|---|---|

| Antimicrobial | Chlamydia spp. | Not specified | Selective activity observed |

| Antiparasitic | Plasmodium spp. | 0.064 - 0.177 | Efficacy shown in mouse models |

| Antibacterial | Neisseria meningitidis | 64 | Moderate activity compared to standards |

| Antibacterial | Haemophilus influenzae | 16 | Less potent than benchmark compounds |

Propriétés

IUPAC Name |

2-pyridin-4-ylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2/c8-4-1-7-2-5-9-6-3-7/h2-3,5-6H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMVSAKPRNWZCPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10399437 | |

| Record name | 2-(PYRIDIN-4-YL)ACETONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10399437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13121-99-8 | |

| Record name | 2-(PYRIDIN-4-YL)ACETONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10399437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(pyridin-4-yl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.